

# An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylantimony

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: *B1630391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Triphenylantimony**, with the chemical formula  $(C_6H_5)_3Sb$ , is an organoantimony compound that serves as a versatile reagent and catalyst in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its reactivity. The information is presented to support its application in research and development, particularly in fields where organometallic compounds are utilized.

## Physical Properties

**Triphenylantimony** is a white to off-white crystalline solid at room temperature.<sup>[1][2][3][4]</sup> It is characterized by a faint aromatic odor.<sup>[2]</sup> A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Triphenylantimony**

| Property          | Value                                                                                                                         | Reference(s)                                                                    |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Appearance        | White to off-white crystalline powder                                                                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>18</sub> H <sub>15</sub> Sb                                                                                            | <a href="#">[3]</a>                                                             |
| Molecular Weight  | 353.1 g/mol                                                                                                                   | <a href="#">[3]</a>                                                             |
| Melting Point     | 52-54 °C                                                                                                                      | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Boiling Point     | 377 °C (at 760 mmHg)                                                                                                          | <a href="#">[5]</a>                                                             |
| Density           | 1.434 g/cm <sup>3</sup>                                                                                                       | <a href="#">[3]</a>                                                             |
| Solubility        | Insoluble in water. Soluble in organic solvents such as benzene, toluene, ether, and chloroform. Slightly soluble in ethanol. | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Vapor Pressure    | 0.00000973 mmHg                                                                                                               | <a href="#">[1]</a>                                                             |

## Chemical Properties

**Triphenylantimony** exhibits moderate thermal stability and is stable under normal conditions. [\[2\]](#) It is, however, incompatible with strong oxidizing agents.[\[2\]](#) Its chemical behavior is characterized by the reactivity of the antimony center.

Table 2: Chemical Properties and Reactivity of **Triphenylantimony**

| Property                         | Description                                                                                                                       | Reference(s)        |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Stability                        | Stable under normal storage conditions.                                                                                           | <a href="#">[2]</a> |
| Incompatibilities                | Strong oxidizing agents.                                                                                                          | <a href="#">[2]</a> |
| Reactivity                       | Can act as a Lewis acid due to the trivalent antimony atom. <a href="#">[4]</a>                                                   |                     |
| Hazardous Decomposition Products | Upon heating to decomposition, it may emit toxic fumes of antimony and its oxides, as well as carbon monoxide and carbon dioxide. |                     |

## Spectroscopic Data

The structural identification of **triphenylantimony** is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for **Triphenylantimony**

| Technique                  | Key Data                                                                                                                                                             | Reference(s) |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H NMR         | Signals corresponding to the phenyl protons are observed.                                                                                                            | [2][7][8]    |
| <sup>13</sup> C NMR        | Signals for the carbon atoms of the phenyl groups are present.                                                                                                       | [1][2][9]    |
| Infrared (IR) Spectroscopy | Absorption bands associated with monosubstituted phenyl groups are prominent. Bands near 450 and 290 cm <sup>-1</sup> are attributed to the triphenylantimony group. | [10][11]     |
| Mass Spectrometry (MS)     | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the compound.                                                            | [1][2]       |

## Experimental Protocols

### Synthesis of Triphenylantimony via Grignard Reaction

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[12\]](#)

Objective: To synthesize **triphenylantimony** from bromobenzene and antimony trichloride using a Grignard reagent.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Antimony trichloride

- Ice
- Petroleum ether (b.p. 40–50 °C)

Procedure:

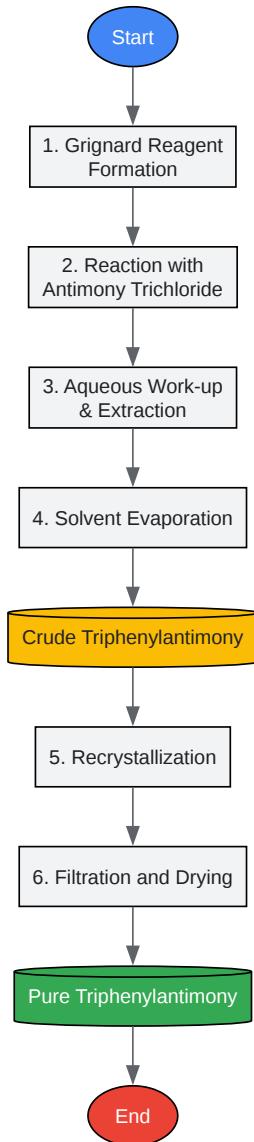
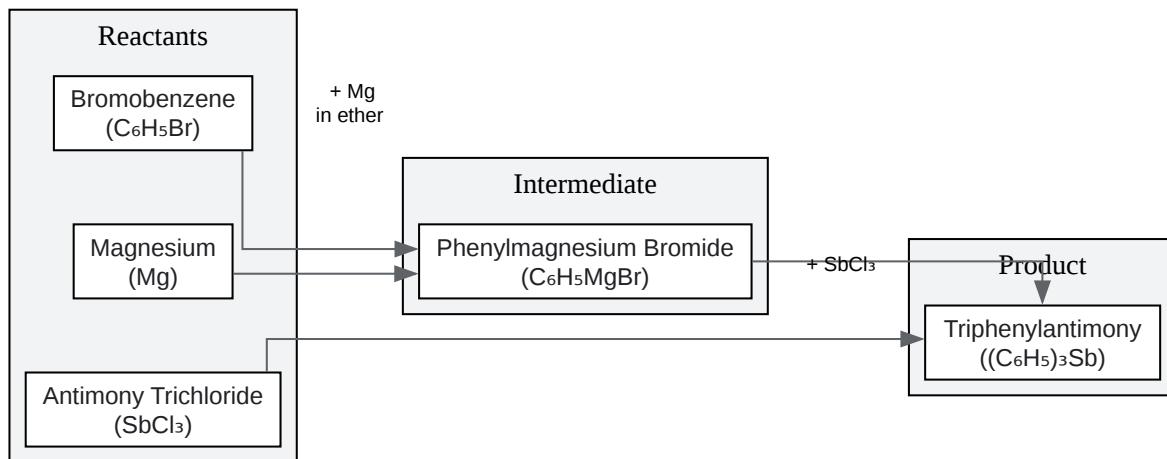
- Preparation of the Grignard Reagent: In a dry three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form phenylmagnesium bromide.
- Reaction with Antimony Trichloride: A solution of antimony trichloride in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate rate of reaction. After the addition is complete, the mixture is heated on a steam bath for one hour.
- Work-up: The reaction mixture is cooled and then poured slowly with stirring into a mixture of ice and water. The ether layer, containing the **triphenylantimony**, is separated. The aqueous layer is extracted with two portions of ether. The combined ether extracts are then evaporated to yield the crude **triphenylantimony** as a yellowish semi-solid which crystallizes on cooling.
- Purification: The crude product is purified by recrystallization. It is dissolved in warm petroleum ether (b.p. 40–50 °C), filtered to remove any insoluble impurities, and the filtrate is cooled in a freezing mixture. The **triphenylantimony** separates as small prisms. A second crop of crystals can be obtained by concentrating the mother liquor.

## Purification by Recrystallization

Objective: To purify crude **triphenylantimony**.

Materials:

- Crude **triphenylantimony**



- Acetonitrile or Petroleum ether
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Solvent Selection: Choose a suitable solvent in which **triphenylantimony** is soluble at high temperatures but sparingly soluble at low temperatures (e.g., acetonitrile or petroleum ether).
- Dissolution: Place the crude **triphenylantimony** in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.
- Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them to obtain pure **triphenylantimony**.

## Visualizations

### Chemical Reaction Pathway: Synthesis of Triphenylantimony



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Triphenylantimony | C<sub>18</sub>H<sub>15</sub>Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pmcorganometallix.com [pmcorganometallix.com]
- 4. CAS 603-36-1: Triphenylantimony | CymitQuimica [cymitquimica.com]
- 5. Triphenylantimony for synthesis | 603-36-1 [sigmaaldrich.com]
- 6. Triphenylantimony(III) 99 603-36-1 [sigmaaldrich.com]
- 7. Triphenylantimony(603-36-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Triphenylantimony(603-36-1) IR Spectrum [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylantimony]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630391#triphenylantimony-physical-and-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)